![molecular formula C8H6FNS B095378 2-(Fluoromethyl)-1,3-benzothiazole CAS No. 18020-07-0](/img/structure/B95378.png)
2-(Fluoromethyl)-1,3-benzothiazole
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Description
2-(Fluoromethyl)-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of benzothiazole derivatives, including 2-(Fluoromethyl)-1,3-benzothiazole, as anticancer agents. Research indicates that fluorinated benzothiazoles exhibit enhanced anti-tumor activities against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-468 (breast cancer)
- MCF-7 (human breast adenocarcinoma)
- HeLa (cervical cancer)
- COS-7 (kidney fibroblast cancer)
In one study, a series of fluorinated benzothiazole derivatives showed IC50 values ranging from 2.41 µM to 4.31 µM against HeLa and COS-7 cells, demonstrating their potential as effective anticancer agents compared to standard drugs like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The incorporation of fluorine enhances lipophilicity and metabolic stability, making it a promising candidate for antimicrobial agents:
- Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
- Pseudomonas aeruginosa: 128 µg/mL
These findings suggest that derivatives of this compound could serve as effective alternatives to conventional antibiotics .
Anti-inflammatory and Analgesic Effects
Benzothiazole derivatives have shown significant anti-inflammatory properties. Compounds derived from this scaffold demonstrated efficacy in reducing edema and inflammatory cytokine levels in various models:
- A study reported that certain derivatives outperformed traditional analgesics like aspirin and naproxen in terms of anti-inflammatory activity .
Agricultural Applications
Benzothiazole derivatives are gaining attention in agricultural sciences due to their antifungal and herbicidal activities:
- Fungal Inhibition : Compounds have been tested against resistant strains of fungi such as Aspergillus fumigatus, showing promising results in inhibiting fungal growth.
- Mechanism : Research indicates that these compounds may disrupt mitosis in fungal cells by interacting with tubulin, leading to apoptosis .
Material Science Applications
The unique structural features of benzothiazole compounds enable their use in material science:
- Fluorescent Materials : The benzothiazole ring system is utilized in the development of fluorescent probes and imaging reagents due to its photophysical properties.
- Electroluminescent Devices : These compounds are also being explored for applications in organic light-emitting diodes (OLEDs) due to their ability to emit light when subjected to an electric current .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Shaikh et al. synthesized acetamide-linked benzothiazole derivatives with enhanced anti-tubercular activity compared to standard treatments like isoniazid.
- Kamal et al. explored dual anti-inflammatory and anticancer activities among benzothiazole derivatives, revealing significant inhibition of multiple cancer cell lines alongside reduced inflammatory responses .
Properties
CAS No. |
18020-07-0 |
---|---|
Molecular Formula |
C8H6FNS |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(fluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
InChI Key |
XOCGJJLRMWWZSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
Synonyms |
Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |
Origin of Product |
United States |
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